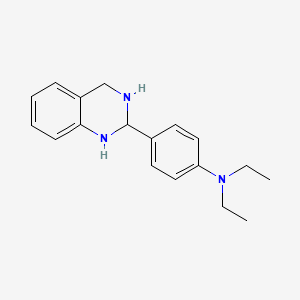
N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline is a chemical compound with the molecular formula C18H23N3 and a molecular weight of 281.4 g/mol . This compound is known for its unique structure, which includes a tetrahydroquinazoline ring system fused with an aniline moiety. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The choice of reagents and conditions can be optimized to maximize yield and purity. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroquinazoline ring to a fully saturated quinazoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinazoline derivatives, fully saturated quinazoline rings, and substituted aniline derivatives.
Applications De Recherche Scientifique
N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)aniline
- N,N-Diethyl-4-(1,2,3,4-tetrahydroquinolin-2-yl)aniline
Uniqueness
N,N-Diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline is unique due to its tetrahydroquinazoline ring system, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
547739-88-8 |
|---|---|
Formule moléculaire |
C18H23N3 |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
N,N-diethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline |
InChI |
InChI=1S/C18H23N3/c1-3-21(4-2)16-11-9-14(10-12-16)18-19-13-15-7-5-6-8-17(15)20-18/h5-12,18-20H,3-4,13H2,1-2H3 |
Clé InChI |
PYLWNPHGHGDGHJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2NCC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


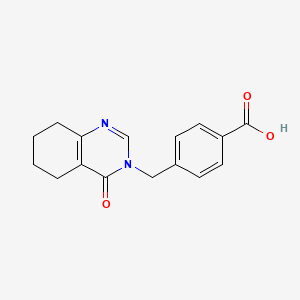

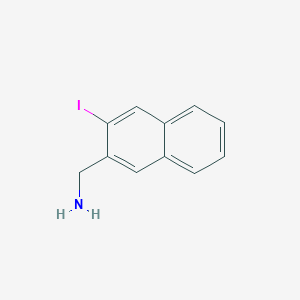
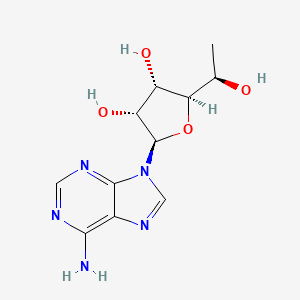
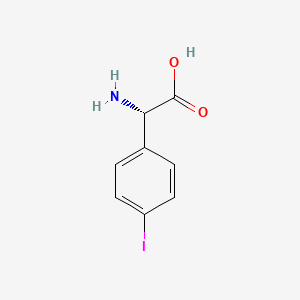
![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)
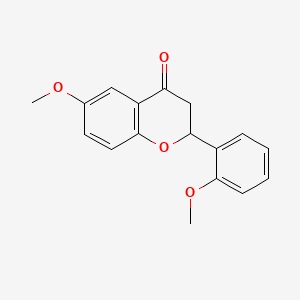

![tert-Butyl 6-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11842398.png)
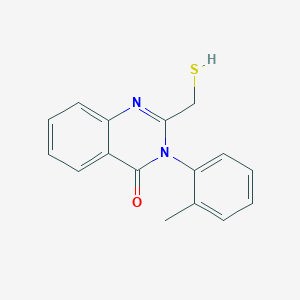


![(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)

